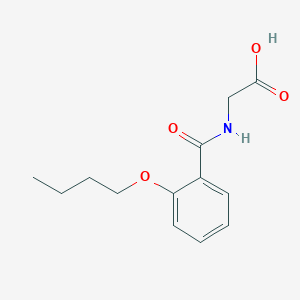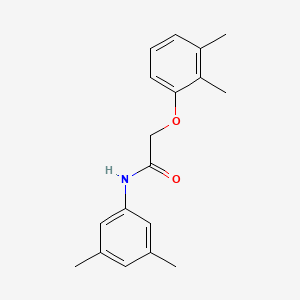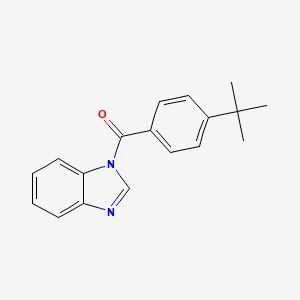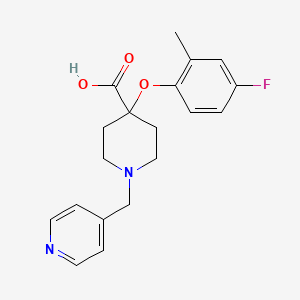![molecular formula C16H21N3O2S B5569054 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide is a compound of interest in heterocyclic chemistry, particularly involving reactions and syntheses that include morpholine and cyanothioacetamide derivatives.
Synthesis Analysis
Synthesis of this compound and related derivatives often involves regioselective reactions and cyclization processes. One method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, resulting in the formation of various heterocyclic derivatives such as thiophene, thiazole, pyrazole, and pyridine derivatives (Shams et al., 2010). Another approach includes cross-recyclization reactions with alkyl halides and cyclohexanone, leading to substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related compounds (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structures of these compounds have been studied using techniques like X-ray diffraction. For instance, the structure of 3-(4-bromophenyl)-2,2-pentamethylene-11-(2-thienyl)-1,2,3,4,7,8,9,10-octahydropyrimido[4′,5′:4,5]thieno[2,3-b]quinoline was proven by X-ray analysis, showcasing the intricate molecular arrangement in these heterocyclic compounds (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds are characterized by regioselectivity and involve various cyclization and condensation processes. The reactions are often influenced by the presence of morpholine and cyanoacetamide derivatives, leading to the formation of various heterocyclic structures (Dotsenko et al., 2012).
科学的研究の応用
Synthesis and Derivative Formation
The compound is involved in various synthesis processes leading to the creation of novel chemical entities. For example, it is used in the synthesis of substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine- 4(3H)-thiones through the Michael reaction. This reaction pathway showcases its utility in generating complex heterocyclic compounds, pivotal in pharmaceutical and chemical research (Dyachenko, Dyachenko, & Chernega, 2004). Moreover, its condensation with 2-acetylcyclohexanone and similar compounds has been found to have a non-regiospecific character, leading to mixtures of pyridine thiones, emphasizing the chemical versatility of the compound (Dotsenko, Krivokolysko, Polovinko, & Litvinov, 2012).
Heterocyclic Compound Synthesis
The compound serves as a precursor in the synthesis of heterocyclic compounds, such as thieno[2,3-c]isoquinolines, demonstrating its application in creating molecules with potential therapeutic properties (Dyachenko & Vovk, 2012). The ability to generate diverse heterocyclic systems is crucial for drug discovery and development, providing a basis for the exploration of new pharmacologically active compounds.
Antitumor and Antimicrobial Applications
A notable application of this compound is in the field of oncology and antimicrobial research. It has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, many of which exhibited significant antitumor activities. This highlights the compound's role in the development of new anticancer agents, with potential for the treatment of various cancer types (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, derivatives of this compound have shown antimicrobial activities, suggesting its utility in creating new antimicrobial agents (Shams, Mohareb, Helal, & Mahmoud, 2011).
特性
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-10-13-12-4-2-1-3-5-14(12)22-16(13)18-15(20)11-19-6-8-21-9-7-19/h1-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERYEVQWDFLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)


![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)


![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
